molecular formula C12H11NO3 B2956556 3-(2-formyl-1H-indol-1-yl)propanoic acid CAS No. 1438805-05-0

3-(2-formyl-1H-indol-1-yl)propanoic acid

Cat. No. B2956556
CAS RN: 1438805-05-0
M. Wt: 217.224
InChI Key: XJWRORSJFWYSEF-UHFFFAOYSA-N
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Description

“3-(2-formyl-1H-indol-1-yl)propanoic acid” is a compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.221 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “3-(2-formyl-1H-indol-1-yl)propanoic acid” includes an indole ring, a formyl group, and a propanoic acid group . The exact mass of the compound is 217.073898 .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 466.7±25.0 °C at 760 mmHg . The flash point is 236.1±23.2 °C . The compound’s vapour pressure is 0.0±1.2 mmHg at 25°C .

Future Directions

The future directions for “3-(2-formyl-1H-indol-1-yl)propanoic acid” could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-(2-formylindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-10-7-9-3-1-2-4-11(9)13(10)6-5-12(15)16/h1-4,7-8H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWRORSJFWYSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 2 was synthesized from Compound 1 as follows. To a solution of Compound 1 (306 mg, 1.32 mmol) dissolved in dioxane (18 mL) was added LiOH (2 M aqueous solution, 992 μL, 1.98 mmol, 1.5 equiv). After 1 h, hydrochloric acid (1 M aqueous solution) was added dropwise to give a solution with pH=5. The solution was concentrated and the resulting pale brown oil was dissolved in ethyl acetate (20 mL) and washed with acetic acid (5% aqueous solution, 10 mL), water (10 mL), and brine (10 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated to a pale brown oil. Purification by silica gel chromatography (5-50% ethyl acetate in hexanes with 0.1% acetic acid) yielded the product as a pale yellow solid (290 mg, 1.34 mmol, quantitative). 1H NMR (400 MHz, CDCl3) δ 9.89 (s, 1H), 7.76 (dt, J=8.1, 0.9 Hz, 1H), 7.53 (dd, J=8.6, 0.9 Hz, 1H), 7.48-7.43 (m, 1H), 7.33 (d, J=0.8 Hz, 1H), 7.21 (ddd, J=8.0, 6.9, 1.0 Hz, 1H), 4.85 (t, J=7.2 Hz, 2H), 2.91 (t, J=7.2 Hz, 2H). 13C NMR (101 MHz, CDCl3) δ 182.65, 176.96, 140.12, 135.02, 127.33, 126.42, 123.53, 121.27, 118.76, 110.55, 40.19, 34.82. HRMS (ESI) calcd for C12H10NO3 [M−H]−: 216.0666. found: 216.0665.
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306 mg
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18 mL
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